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molecular formula C13H15NO3 B1422817 Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate CAS No. 100372-62-1

Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate

Cat. No. B1422817
M. Wt: 233.26 g/mol
InChI Key: UJZCGIMHNVFNMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367828B2

Procedure details

To a solution of 5-methoxy-1H-indol-3-yl-methanol 141 (115 mg, 0.643 mmol) dissolved in dichloromethane (3 ml), (1-methoxy-2-methyl-propenyloxy)-trimethylsilane (200 mg, 1 mmol) and magnesium perchlorate (164 mg, 0.74 mmol) were added. The reaction was allowed to stir at ambient temperature for 3-4 hours after which the mixture was diluted with water (50 ml) and dichloromethane (DCM, 100 mL). The organic layer was separated and washed with water (50 mL; 3×). The organic layer was washed once with brine, dried over anhydrous sodium sulfate, and evaporated under reduced pressure to give an oil and purified with flash chromatography (silica with 80% hexane, 20% ethyl acetate to afford 142 as a light colored oil (150 mg; 88% yield; M+1=262.3).
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
164 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[CH2:12]O.[CH3:14][O:15][C:16]([O:20][Si](C)(C)C)=[C:17](C)C.Cl([O-])(=O)(=O)=O.[Mg+2].Cl([O-])(=O)(=O)=O>ClCCl.O>[CH3:14][O:15][C:16](=[O:20])[CH2:17][CH2:12][C:6]1[C:5]2[C:9](=[CH:10][CH:11]=[C:3]([O:2][CH3:1])[CH:4]=2)[NH:8][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
115 mg
Type
reactant
Smiles
COC=1C=C2C(=CNC2=CC1)CO
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
COC(=C(C)C)O[Si](C)(C)C
Name
Quantity
164 mg
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-].[Mg+2].Cl(=O)(=O)(=O)[O-]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 3-4 hours after which the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (50 mL; 3×)
WASH
Type
WASH
Details
The organic layer was washed once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
purified with flash chromatography (silica with 80% hexane, 20% ethyl acetate

Outcomes

Product
Details
Reaction Time
3.5 (± 0.5) h
Name
Type
product
Smiles
COC(CCC1=CNC2=CC=C(C=C12)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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